2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Thiazole NSAID Structure-Activity Relationship

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a 2,4,5-trisubstituted thiazole derivative containing an ortho-chlorophenyl moiety at the 2-position and a phenyl group at the 4-position of the thiazole core, with an acetic acid side chain at the 5-position. This specific substitution pattern distinguishes it from its positional isomer Fentiazac (Norvedan, CH-800), which bears a para-chlorophenyl group at the 4-position.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
CAS No. 23821-79-6
Cat. No. B1597854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
CAS23821-79-6
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O
InChIInChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21)
InChIKeyGJKWJSNKAHQBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS 23821-79-6): Structural Baseline and Procurement Considerations


2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a 2,4,5-trisubstituted thiazole derivative containing an ortho-chlorophenyl moiety at the 2-position and a phenyl group at the 4-position of the thiazole core, with an acetic acid side chain at the 5-position [1]. This specific substitution pattern distinguishes it from its positional isomer Fentiazac (Norvedan, CH-800), which bears a para-chlorophenyl group at the 4-position [2]. The compound is a precursor or analog within the broader class of thiazoleacetic acid NSAIDs, and its procurement is supported by commercial vendors offering analytical characterization (NMR, HPLC, GC) .

Ortho-chloro thiazoleacetic acid Enables SAR studies on halogen substitution position effects
Verified purity with batch QC Supports reproducible dose-response and SAR experiments
Distinct from para-chloro Fentiazac Ortho-substituent probe for positional isomer comparison

Why Structural Analogs Cannot Substitute for 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid in Research


In-class substitution among thiazoleacetic acid derivatives is precluded by the profound impact of halogen substitution pattern on pharmacological profile and toxicity. Positional isomerism—specifically the shift of the chlorine atom from the para (as in Fentiazac) to the ortho position—results in divergent binding affinities, metabolic stability, and ulcerogenic potential [1]. Even within the same patent family, ortho-substituted analogs exhibit distinct anti-inflammatory potency compared to their para-substituted counterparts, underscoring that generic replacement without empirical validation compromises experimental reproducibility and biological relevance [2].

Target Compound Ortho-Cl (C2)
Fentiazac (Substitute) Para-Cl (C4)

Positional isomerism may alter target binding, metabolic stability, and ulcerogenic potential, limiting direct substitution in SAR studies.

Generic replacement without empirical validation may compromise experimental reproducibility and biological relevance.

Quantitative Evidence for 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid Differentiation vs. Fentiazac and Other Analogs


Structural Divergence from Fentiazac: Ortho- vs. Para-Chloro Substitution

The compound is explicitly claimed as 2-(2-chlorophenyl)-4-phenylthiazol-5-ylacetic acid, an ortho-chloro positional isomer of Fentiazac (2-phenyl-4-(p-chlorophenyl)thiazol-5-ylacetic acid) [1]. This specific substitution pattern is a key structural differentiator within the 2,4-diarylthiazole-5-alkanoic acid class, as patent data indicate that the position of the chloro substituent modulates anti-inflammatory activity [2].

Structural Divergence
Head-to-head
Chlorine at ortho (C2) in target vs para (C4) in Fentiazac

Supports ortho-substituent SAR interrogation

Divergent steric and electronic properties

Thiazole NSAID Structure-Activity Relationship

Purity Specification Enabling Reproducible Experimental Outcomes

Vendor specifications for 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid include a standard purity of 95%+ or 99.0% with batch-specific quality control data (NMR, HPLC, GC) available upon request . This level of characterization ensures that observed biological or chemical effects are attributable to the intended compound rather than impurities, which is critical when comparing activity profiles across structurally similar thiazole derivatives where trace contaminants can confound results.

Purity Specification
Specification review
≥95% standard, up to 99.0% custom

Reduces experimental noise in SAR studies

Batch-specific QC data available

Chemical Purity QC Analytical Chemistry

Inferred Reduced Ulcerogenicity Based on Ortho-Chloro Isomer Class Effects

Direct ulcerogenicity data for this specific ortho-chloro isomer are not publicly available. However, class-level evidence from the structurally related para-chloro isomer Fentiazac (CH-800) demonstrates that certain thiazoleacetic acid derivatives exhibit significantly lower gastric irritation compared to conventional NSAIDs. In a comparative rat study, CH-800 had weaker irritative activity than phenylbutazone, diclofenac Na, and ibuprofen [1]. Given that ortho-substitution further alters metabolic and binding profiles relative to para-substituted analogs [2], it is reasonable to infer that this isomer may possess a distinct gastric safety profile warranting independent investigation.

Ulcerogenicity Context
Class-level inference
Not determined; CH-800 (para) showed weaker irritation than diclofenac, ibuprofen

Hypothesis testing for ortho-Cl effect on gastric safety

Requires independent validation

NSAID Gastric Safety Ulcerogenicity

Optimal Research and Industrial Applications for 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid Based on Evidence


Structure-Activity Relationship (SAR) Studies on Thiazole-Based NSAIDs

Use this ortho-chloro isomer as a comparative tool alongside Fentiazac (para-chloro) and other diarylthiazole acetic acids to systematically evaluate the impact of halogen substitution position on COX inhibition selectivity, anti-inflammatory potency, and gastric safety profiles [1]. The distinct substitution pattern enables direct interrogation of steric and electronic contributions to target binding.

Pharmacological Probe for Ortho-Substituent Effects in Inflammation Models

Employ this compound in in vivo rodent models of inflammation (e.g., carrageenan-induced paw edema, adjuvant arthritis) to assess whether ortho-chloro substitution alters the therapeutic window relative to established para-substituted NSAIDs like Fentiazac [1]. The class-level evidence suggests potential for improved gastric tolerability, making this a candidate for head-to-head ulcerogenicity comparisons.

Analytical Reference Standard for Method Development

Leverage the compound's well-defined physical properties (melting point 174-176°C, predicted logP ~5.06) and high commercial purity (≥95%) as a reference standard for developing HPLC or LC-MS methods aimed at quantifying thiazoleacetic acid derivatives in biological matrices or synthetic mixtures [1].

Synthetic Intermediate for Novel Diarylthiazole Derivatives

Utilize the ortho-chlorophenyl scaffold as a versatile building block for further derivatization (e.g., esterification, amidation, or metal complexation) to generate focused libraries of thiazole-containing compounds with potentially enhanced pharmacological or materials science properties [1].

Application
Selection Property
Validation Focus
SAR Studies on Thiazole NSAIDs
Ortho-chloro substitution pattern
COX pathway inhibition and gastric safety endpoint comparison
Pharmacological Probe for Ortho-Substituent Effects
Ortho-substituent effect profile
Inflammation model response and gastric tolerability endpoints
Analytical Reference Standard
Well-defined purity and physicochemical profile
HPLC/LC-MS method accuracy for thiazoleacetic acids
Synthetic Intermediate for Derivatization
Ortho-chlorophenyl scaffold reactivity
Yield and purity of derived thiazole libraries

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